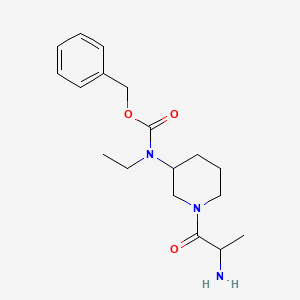
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate is a complex organic compound featuring a piperidine ring, a benzyl group, and an ethyl carbamate moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving primary amines and diols, often catalyzed by transition metals such as iridium.
Introduction of the Aminopropanoyl Group: The (S)-2-aminopropanoyl group is introduced via amide bond formation, typically using coupling reagents like EDC/HOBt or DCC.
Attachment of the Benzyl Group: Benzylation is achieved through nucleophilic substitution reactions, where benzyl halides react with the piperidine nitrogen.
Formation of the Ethyl Carbamate: The final step involves the reaction of the intermediate with ethyl chloroformate under basic conditions to form the ethyl carbamate moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactions and the use of automated synthesizers can enhance efficiency and yield .
Types of Reactions:
Substitution: Nucleophilic substitution reactions are common, especially for the benzyl group, using reagents like sodium hydride and benzyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, benzyl halides.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted benzyl derivatives.
科学研究应用
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various signaling pathways, including those involved in neurotransmission and cell proliferation.
相似化合物的比较
Piperidine Derivatives: Compounds like Donepezil and Rivastigmine, which also contain piperidine rings and are used in the treatment of neurological disorders.
Carbamate Derivatives: Compounds such as Carbaryl and Aldicarb, which are used as insecticides and have similar carbamate structures.
Uniqueness: Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate specific molecular targets and pathways makes it a valuable compound in medicinal chemistry .
生物活性
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate, with the CAS number 1354032-87-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C16H23N3O3, and it has a molecular weight of 305.37 g/mol. This compound is part of a larger class of benzene-based carbamates that have shown promise in various biological applications, particularly in enzyme inhibition.
Cholinesterase Inhibition
One of the primary areas of study regarding this compound is its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research indicates that derivatives of benzene-based carbamates can exhibit significant inhibitory effects on these enzymes, which are crucial for neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's.
In a comparative study, several compounds were evaluated for their in vitro inhibitory activity against AChE and BChE. The results indicated that while many compounds showed stronger inhibition against BChE, some demonstrated notable selectivity towards AChE. For instance, certain derivatives achieved low IC50 values comparable to established inhibitors like galantamine .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of benzyl carbamates. Variations in the aryl ring substituents significantly affected the inhibitory potency against cholinesterases. Compounds with electron-donating groups generally exhibited decreased activity, while those with specific hydrophobic or electron-withdrawing groups showed enhanced inhibition .
Anticancer Activity
Additionally, compounds similar to this compound have been investigated for their anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanisms involved include the modulation of apoptotic pathways and the inhibition of cell proliferation .
Case Study 1: Inhibition of Cholinesterases
In a detailed study involving a series of carbamate derivatives, researchers found that compound 28 (a close analogue to benzyl carbamate) had a significant inhibitory effect on both AChE and BChE. The selectivity index was calculated, revealing a preference for BChE inhibition. This study utilized molecular docking techniques to elucidate the binding interactions between the compounds and the target enzymes .
Case Study 2: Antitumor Activity
Another investigation focused on a group of tetracyclic azaphenothiazines that included structural motifs similar to those found in benzyl carbamates. These compounds exhibited pro-apoptotic activity in cancer cell lines through mechanisms involving oxidative stress and inflammatory pathways. The findings suggest potential therapeutic applications in oncology, warranting further exploration into their efficacy and safety profiles .
Table 1: Inhibition Potencies of Benzene-Based Carbamates
| Compound ID | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 23 | 15.4 | 5.6 | 2.75 |
| Compound 28 | 10.0 | 2.0 | 5.00 |
| Benzyl Carbamate | 12.5 | 4.0 | 3.13 |
Table 2: Anticancer Activity Summary
| Compound ID | Cancer Cell Line | Apoptosis Induction (%) | Mechanism |
|---|---|---|---|
| Compound A | Melanoma | 65 | Reactive oxygen species |
| Compound B | Breast Cancer | 70 | Caspase activation |
| Benzyl Carbamate | Non-Small Cell Lung Cancer | 60 | Mitochondrial pathway |
属性
分子式 |
C18H27N3O3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3 |
InChI 键 |
KSFWCZYOIPKJBX-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















